

# The Discovery and Isolation of Nikkomycin M from *Streptomyces tendae*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nikkomycin M

Cat. No.: B1678877

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## Abstract

**Nikkomycin M**, a key component of the nikkomycin complex, is a potent inhibitor of chitin synthase, making it a promising antifungal agent.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the discovery and isolation of **Nikkomycin M** from the filamentous bacterium *Streptomyces tendae*. It details the methodologies for cultivation of the microorganism, fermentation for the production of nikkomycins, and the subsequent extraction and purification processes. Quantitative data on production yields and purification efficiency are summarized, and key experimental workflows are visualized to facilitate a comprehensive understanding of the procedures involved.

## Introduction

Nikkomycins are a class of nucleoside-peptide antibiotics first isolated from the fermentation broth of *Streptomyces tendae* Tü901.<sup>[3]</sup> Their unique mode of action, the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans, positions them as attractive candidates for antifungal drug development.<sup>[1][3]</sup> The nikkomycin complex comprises several closely related compounds, with Nikkomycin Z being a major and highly active component often studied. This guide focuses on the technical aspects of producing and isolating **Nikkomycin M**, providing researchers with the necessary information to replicate and build upon existing methodologies. The development of scalable and efficient

manufacturing processes is a significant area of research, with a focus on strain improvement, fermentation optimization, and purification strategies.

## Cultivation of Streptomyces tendae

Consistent and robust production of **Nikkomycin M** begins with the proper maintenance and cultivation of Streptomyces tendae. The following protocols are adapted from standard practices for Streptomyces species.

### Media Composition

The composition of the culture media is critical for the growth and sporulation of S. tendae, as well as for the production of nikkomycins.

Table 1: Media for Cultivation of Streptomyces tendae	
Medium Name	Component
GYM Streptomyces Medium	Glucose
Yeast Extract	
Malt Extract	
CaCO <sub>3</sub>	
Agar (for solid medium)	
MS Agar (for Spore Stock)	Mannitol
Soya Flour	
Agar	
Seed Culture Medium	Yeast Extract
Soluble Starch	
Mannitol	
Soy Flour	

## Experimental Protocols

### Spore Stock Preparation:

- Grow *S. tendae* on MS agar plates at 28-30°C for 7-14 days to achieve heavy sporulation.
- Aseptically add 5-10 mL of a sterile 20% (v/v) glycerol solution to the surface of the plate.
- Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.
- Transfer the spore suspension to sterile cryovials.
- Store the cryovials at -80°C for long-term preservation.

### Seed Culture Preparation:

- Inoculate a cryopreserved vial of *S. tendae* into the seed culture medium.
- Incubate at 28-30°C with shaking (200-250 rpm) for 48 hours.

## Fermentation for Nikkomycin M Production

The production of nikkomycins is typically carried out via submerged fermentation. This process involves a seed culture stage to generate sufficient biomass, which is then used to inoculate a production medium designed to maximize the synthesis of these secondary metabolites.

### Fed-Batch Fermentation Protocol

- Prepare the seed culture as described in section 2.2.
- Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The recommended inoculation volume is 5-10% (v/v).
- Maintain the fermentation parameters as detailed in Table 2.
- Monitor and control pH and dissolved oxygen levels throughout the fermentation.

- After the initial batch phase, feed the culture with a concentrated solution of the primary carbon source (e.g., glucose or starch) to maintain productivity.

Table 2: Fermentation Parameters for Nikkomycin Production

Parameter	Value
Temperature	28-30°C
pH	6.5-7.5
Agitation	200-800 rpm
Aeration	0.5-1.5 vvm

## Production Yields

Significant efforts have been made to improve the production yield of nikkomycins through strain improvement and process optimization. A scalable and reliable manufacturing process has been developed, achieving a fermentation yield of 2.3 g/L for Nikkomycin Z. Another study reported a maximal specific productivity of *S. tendae* pellets at 44 mg of nikkomycins per gram of dry weight per hour.

Table 3: Reported Nikkomycin Z Production Yields

Parameter	Value
Fermentation Yield	2.3 g/L
Specific Productivity (pellets)	44 mg/g dry weight/h

## Isolation and Purification of Nikkomycin M

The purification of **Nikkomycin M** from the fermentation broth involves a multi-step process to separate it from other nikkomycins and impurities.

## Experimental Protocol

- Clarification: Remove the *S. tendae* biomass and other solid materials from the fermentation broth by centrifugation or filtration.
- Cation Exchange Chromatography (Capture Step):
  - Load the clarified broth onto a strong cation exchange column.
  - Wash the column to remove unbound impurities.
  - Elute **Nikkomycin M** using an alkaline solution, such as ammonium hydroxide.
- Anion Exchange Chromatography (Intermediate Purification):
  - Load the eluate from the cation exchange step onto a strong anion exchange column.
  - Elute the bound **Nikkomycin M** with a dilute acidic solution (e.g., HCl), which also serves to concentrate the product.
- Reversed-Phase Chromatography (Polishing Step):
  - Further purify the **Nikkomycin M** fraction using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
  - Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent or acid modifier).
- Concentration and Drying:
  - Pool the pure fractions and concentrate under reduced pressure.
  - Lyophilize the concentrated solution to obtain pure **Nikkomycin M** as a powder.

## Purification Efficiency

A developed manufacturing process reported a purification yield of 79% with a final product purity of over 98%.

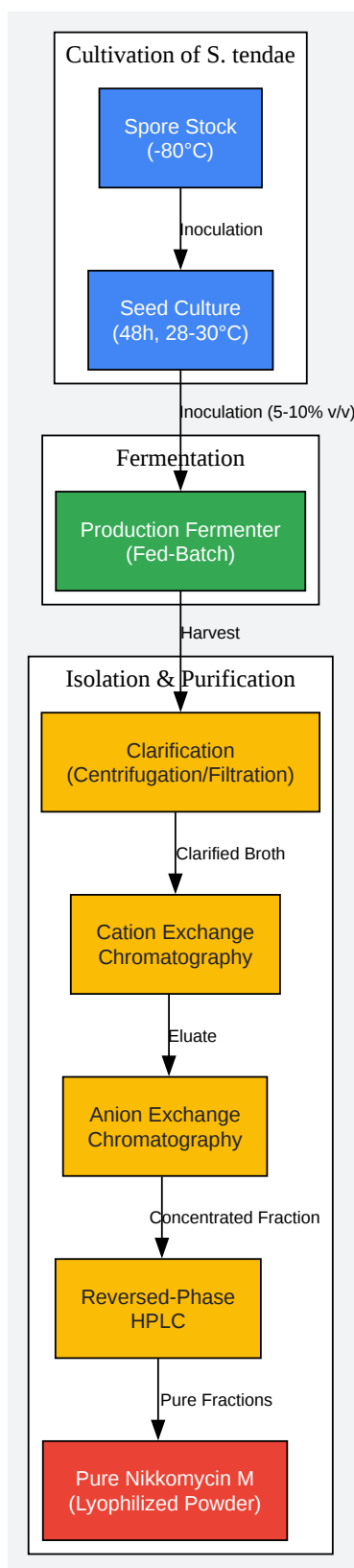
Table 4: Reported Purification Performance  
for Nikkomycin Z

Parameter	Value
Purification Yield	79%
Final Purity	>98%

## Characterization of Nikkomycin M

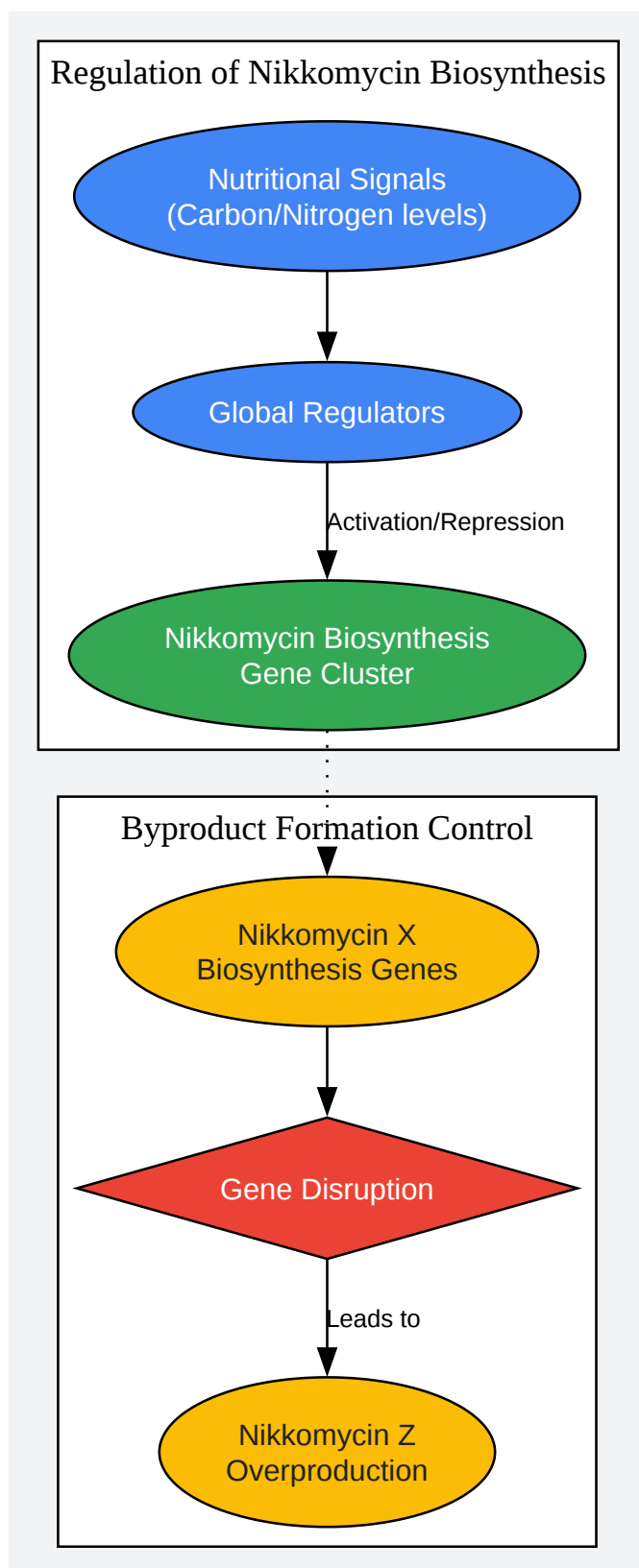
High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying **Nikkomycin M**. Further characterization and structural elucidation can be achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

## Visualized Workflows



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Caption: Overall workflow for the production and isolation of **Nikkomycin M**.



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Caption: Logical relationships in the regulation of Nikkomycin biosynthesis.



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- To cite this document: BenchChem. [The Discovery and Isolation of Nikkomycin M from Streptomyces tendae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678877#nikkomycin-m-discovery-and-isolation-from-streptomyces-tendae]

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Address: 3281 E Guasti Rd

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